molecular formula C12H13N3O2 B2400998 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1006433-75-5

3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B2400998
CAS No.: 1006433-75-5
M. Wt: 231.255
InChI Key: JHXQZDYYWUZBEO-UHFFFAOYSA-N
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Description

“3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound that belongs to the pyrazol family. It has a molecular weight of 231.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound”. Its InChI code is "1S/C12H13N3O2/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H2,13,14)(H,16,17)" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.25 . It is a powder that is stored at room temperature . The compound’s solubility in DMSO is greater than 100 mg/mL, but it is insoluble in water .

Scientific Research Applications

Synthesis and Bioactivities

  • Synthesis and Characterization : The compound has been studied for its synthesis and characterization. For instance, its structure was identified using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These studies also explored its biological activity against breast cancer and microbes (Titi et al., 2020).

Molecular Interactions and Structure

  • Hydrogen-Bonded Supramolecular Structures : Research has focused on the hydrogen-bonded supramolecular structures of similar compounds. The studies provide insights into the molecular interactions and structural properties of these compounds (Portilla et al., 2007).

Pharmaceutical Applications

  • Antimicrobial and Antitumor Activities : Pyrazole derivatives, including compounds similar to 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid, have been studied for their antimicrobial and antitumor activities. These compounds have shown potential as pharmacophores in the treatment of various diseases (Kumar, 2022).

Computational and Theoretical Studies

  • Computational Synthesis Study : Computational studies have been conducted to understand the synthesis reaction of pyrazolyl α-amino esters derivatives, which are related to this compound. These studies help in developing economical synthesis strategies for new active biomolecules (Mabrouk et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors : Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel, suggesting potential industrial applications beyond the pharmaceutical realm (Herrag et al., 2007).

Coordination Chemistry

  • Coordination Complexes : Studies have been conducted on the synthesis and crystal structures of mononuclear coordination complexes derived from pyrazole-dicarboxylate acid derivatives, indicating the relevance of such compounds in coordination chemistry (Radi et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, such as signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

It is known to be soluble in dichloromethane and methanol , which suggests that it may have good bioavailability

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting cell proliferation . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under dry inert gas away from oxidizing agents and air . Other factors, such as temperature, pH, and the presence of other chemicals, could also affect its action and stability.

Properties

IUPAC Name

3-[(3-amino-5-methylpyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXQZDYYWUZBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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